molecular formula C6H8N2O2 B1601174 3-Amino-5-methoxypyridine 1-oxide CAS No. 78156-40-8

3-Amino-5-methoxypyridine 1-oxide

Cat. No.: B1601174
CAS No.: 78156-40-8
M. Wt: 140.14 g/mol
InChI Key: FRBFPGNUTPJOHJ-UHFFFAOYSA-N
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Description

Historical Development and Significance of Pyridine (B92270) N-Oxides in Organic Chemistry

The study of pyridine N-oxides began with the first reported synthesis by Jakob Meisenheimer, who utilized peroxybenzoic acid for the oxidation of pyridine. wikipedia.org Initially explored for their novel structure and reactivity, pyridine N-oxides quickly gained significance as valuable intermediates in organic synthesis. The N-oxide functional group alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions compared to the parent pyridine. semanticscholar.org This enhanced reactivity has made them crucial building blocks for the synthesis of complex, biologically active compounds and novel materials. semanticscholar.org Over the years, a vast number of synthetic methodologies have been developed, cementing the role of pyridine N-oxides as indispensable tools in the arsenal (B13267) of synthetic chemists. scripps.edu Their applications are widespread, from their use as ligands in coordination chemistry to their role as precursors for pharmaceuticals. wikipedia.orgnih.gov

Unique Electronic and Structural Characteristics of Pyridine N-Oxide Frameworks

The introduction of an N-oxide moiety to a pyridine ring brings about significant changes in its electronic and structural properties. The N-O bond is best described as a highly polar, dative covalent bond, resulting in a zwitterionic character with a positive charge on the nitrogen and a negative charge on the oxygen. nih.gov This leads to a high dipole moment and increased water solubility compared to the corresponding pyridine. wikipedia.org Structurally, the pyridine N-oxide molecule is planar, with an N–O bond distance of approximately 1.34 Å and a C–N–C bond angle that is wider than in pyridine. wikipedia.org

The electronic nature of the pyridine N-oxide ring is ambiphilic. The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the 2-, 4-, and 6-positions of the ring, thereby activating these positions for electrophilic attack. youtube.com Conversely, the positive charge on the nitrogen atom makes the ring electron-deficient, facilitating nucleophilic attack, particularly at the 2- and 4-positions. youtube.com This dual reactivity makes pyridine N-oxides versatile substrates in a wide range of chemical transformations. semanticscholar.org

Rationale for Investigating Substituted Pyridine N-Oxides, with Emphasis on Amino and Methoxy (B1213986) Functionalities

The investigation of substituted pyridine N-oxides is driven by the desire to fine-tune the reactivity and properties of the core structure for specific applications. Substituents can have a profound impact on the electronic landscape of the pyridine N-oxide ring, influencing reaction regioselectivity and rates. nih.gov

Amino (-NH₂) and methoxy (-OCH₃) groups are both strong electron-donating groups through resonance. When attached to the pyridine N-oxide ring, they are expected to further enhance the electron density of the aromatic system. This increased electron density can have several implications:

Enhanced Nucleophilicity: The increased electron density on the ring and the N-oxide oxygen can make the molecule a better nucleophile and a stronger ligand for metal coordination. researchgate.net

Modulated Reactivity: The presence of these electron-donating groups can influence the rate and regioselectivity of various reactions, including electrophilic and nucleophilic substitutions. For instance, studies on other substituted pyridine N-oxides have shown that electron-donating groups can affect the deoxygenation rates of the N-O bond. nih.gov

Biological Activity: Amino and methoxy groups are common pharmacophores in medicinal chemistry. Their incorporation into the pyridine N-oxide framework could lead to novel compounds with interesting biological properties. nih.gov

The specific placement of these groups at the 3- and 5-positions in 3-Amino-5-methoxypyridine 1-oxide is of particular interest as it directs their electronic influence on the ring system.

Specific Research Gaps and Opportunities Pertaining to this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While there is extensive research on pyridine N-oxides in general and on various other substituted derivatives, experimental data on the synthesis, characterization, and reactivity of this particular molecule is notably absent.

This lack of information presents several research opportunities:

Synthesis and Characterization: The development of a reliable synthetic route to this compound and its full characterization using modern spectroscopic techniques would be a valuable contribution to the field of heterocyclic chemistry. The starting material, 3-Amino-5-methoxypyridine, is commercially available, providing a clear starting point for such an investigation. oakwoodchemical.com

Reactivity Studies: A systematic investigation into the reactivity of this compound would provide insights into how the combined electronic effects of the amino and methoxy groups influence the behavior of the pyridine N-oxide system.

Computational Studies: In the absence of experimental data, computational studies could provide valuable predictions of the molecule's structure, electronic properties, and reactivity, guiding future experimental work.

Potential Applications: Given the prevalence of amino- and methoxy-substituted heterocycles in medicinal chemistry and materials science, the synthesis of this compound could open doors to new therapeutic agents or functional materials.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-oxidopyridin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-2-5(7)3-8(9)4-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBFPGNUTPJOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C[N+](=CC(=C1)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507431
Record name 5-Methoxy-1-oxo-1lambda~5~-pyridin-3-amine
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78156-40-8
Record name 3-Pyridinamine, 5-methoxy-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78156-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-oxo-1lambda~5~-pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Amino 5 Methoxypyridine 1 Oxide

Direct N-Oxidation Strategies for Aminomethoxypyridine Precursors

The most straightforward approach to the synthesis of 3-Amino-5-methoxypyridine 1-oxide involves the direct oxidation of the nitrogen atom of the precursor, 3-Amino-5-methoxypyridine. The presence of both an electron-donating amino group and a methoxy (B1213986) group influences the reactivity of the pyridine (B92270) ring and the efficiency of the N-oxidation.

Optimized Peracid-Mediated Oxidation Protocols (e.g., m-CPBA)

Peroxycarboxylic acids, commonly known as peracids, are classic and highly effective reagents for the N-oxidation of pyridines. Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a frequently utilized oxidant due to its commercial availability and high reactivity. The oxidation of 3-substituted pyridines with m-CPBA has been reported to provide higher yields compared to other oxidizing agents. arkat-usa.org For pyridines bearing electron-donating groups, such as amino and methoxy substituents, the nitrogen atom is more nucleophilic, which generally facilitates the attack on the electrophilic oxygen of the peracid.

The reaction is typically carried out in a chlorinated solvent, such as chloroform or dichloromethane, at or below room temperature. The stoichiometry of m-CPBA is a critical parameter to control, as excess peracid can potentially lead to over-oxidation or side reactions, although pyridine N-oxides are generally stable. For aminopyridines, a common strategy involves the initial acylation of the amino group to prevent its oxidation, followed by N-oxidation and subsequent deprotection. arkat-usa.org However, direct oxidation is often possible with careful control of reaction conditions.

PrecursorOxidantSolventTemperatureYield (%)Reference
3-Substituted Pyridinesm-CPBAChloroformRTHigh arkat-usa.org
3,5-Lutidinem-CPBAChloroformRTExcellent arkat-usa.org
2-Aminopyrimidinem-CPBACH₂Cl₂RTModerate cdnsciencepub.com

This table presents representative yields for the N-oxidation of substituted pyridines using m-CPBA, illustrating the general effectiveness of this method.

Catalytic Oxidation Systems (e.g., H₂O₂/Transition Metal Catalysts)

To develop more environmentally benign and atom-economical processes, catalytic systems utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant have been extensively explored. These systems often employ transition metal catalysts to activate the H₂O₂.

One of the most effective catalysts for the N-oxidation of pyridines is methyltrioxorhenium (MTO). The MTO/H₂O₂ system is particularly efficient for 3- and 4-substituted pyridines, providing high yields of the corresponding N-oxides with low catalyst loadings (0.2-0.5 mol%). arkat-usa.orgnih.gov The reaction proceeds under mild conditions, typically in aqueous or alcoholic solvents.

Manganese complexes, such as manganese tetrakis(2,6-dichlorophenyl)porphyrin, have also been demonstrated to catalyze the N-oxidation of pyridine derivatives with H₂O₂. These systems exhibit good yields and high chemoselectivity. nih.gov Vanadium-substituted polyoxometalates are another class of recyclable and effective catalysts for the oxidation of pyridines in aqueous media under mild conditions. nih.gov

Precursor TypeCatalytic SystemSolventKey FeaturesReference
3- and 4-Substituted PyridinesH₂O₂ / Methyltrioxorhenium (MTO)Aqueous/AlcoholicHigh yields with low catalyst loading arkat-usa.orgnih.gov
Pyridine DerivativesH₂O₂ / Mn(TDCPP)ClCH₂Cl₂ / CH₃CNGood yields and high chemoselectivity nih.gov
PyridinesH₂O₂ / Vanadium-Substituted PolyoxometalateWaterRecyclable catalyst, mild conditions nih.gov
Pyridine Carboxylic AcidsH₂O₂ / Preyssler's CatalystNot specifiedGood yields, highly selective researchgate.net

This table summarizes various catalytic systems for the N-oxidation of pyridines, highlighting their key advantages.

Exploration of Metal-Free Oxidation Reagents

The development of metal-free oxidation methods is of significant interest to avoid potential metal contamination in the final products. Several metal-free reagents and catalytic systems have been developed for the N-oxidation of pyridines.

Dimethyldioxirane (DMD), generated in situ from acetone and Oxone, is a powerful yet mild oxidizing agent that can rapidly and quantitatively convert pyridines to their N-oxides at low temperatures. nih.gov Perfluoro-(cis-2,3-dialkyloxaziridines) are another class of versatile metal-free oxidizing agents capable of efficient N-oxidation. nih.gov

More recently, catalytic metal-free systems have been developed. For instance, maleic anhydride derivatives have been shown to catalyze the N-oxidation of various pyridine substrates using hydrogen peroxide. Pyridines with electron-donating groups react well with 2,3-dimethylmaleic anhydride (DMMA) as the catalyst. semanticscholar.org This provides a promising alternative to the stoichiometric use of peracids like m-CPBA. semanticscholar.org

Reagent/CatalystKey FeaturesReference
Dimethyldioxirane (DMD)Rapid and quantitative conversion at low temperatures nih.gov
Perfluoro-(cis-2,3-dialkyloxaziridine)Versatile and powerful oxidizing agent nih.gov
2,3-Dimethylmaleic anhydride / H₂O₂Catalytic, effective for electron-rich pyridines semanticscholar.org

This table highlights prominent metal-free reagents and catalytic systems for pyridine N-oxidation.

Synthetic Routes via Ring Transformations and Cycloaddition Reactions of Pyridine N-Oxides

Beyond the direct oxidation of pre-functionalized pyridines, advanced synthetic strategies allow for the construction of the pyridine N-oxide ring itself through ring transformations and cycloaddition reactions. These methods offer alternative pathways to access highly substituted pyridine N-oxides.

A notable ring transformation approach involves the reaction of isoxazoles with enamines, which proceeds through an inverse electron-demand hetero-Diels-Alder reaction. This reaction can produce a pyridine N-oxide intermediate that is subsequently reduced in situ to the corresponding pyridine. rsc.orgrsc.org By carefully controlling the reaction conditions, it may be possible to isolate the pyridine N-oxide. Another innovative method is the rhodium carbenoid-induced ring expansion of isoxazoles, which can lead to the formation of highly functionalized pyridines. nih.gov

Cycloaddition reactions are also powerful tools for the synthesis of pyridine rings. For instance, [4+2] cycloadditions of 1-azadiene derivatives with a suitable two-carbon component can provide access to the pyridine core. rsc.org While these methods are generally aimed at the synthesis of pyridines, the formation of a pyridine N-oxide as an intermediate or a final product can be envisioned depending on the specific reaction pathway and reagents used.

Precursor Synthesis and Functionalization Prior to N-Oxidation

The synthesis of the 3-amino-5-methoxypyridine precursor is a critical step for the direct N-oxidation approach. The regioselective introduction of the amino and methoxy groups onto the pyridine ring requires a well-defined synthetic strategy.

A common approach involves the use of a pre-functionalized pyridine ring, such as a dihalopyridine, followed by sequential nucleophilic aromatic substitution reactions. For example, 3,5-dibromopyridine can serve as a starting material. A nucleophilic substitution with sodium methoxide can selectively displace one of the bromine atoms to introduce the methoxy group. The remaining bromine atom can then be converted to an amino group through various methods, such as a Buchwald-Hartwig amination or a copper-catalyzed amination.

Another strategy involves starting with a pyridine derivative that already contains one of the desired functional groups. For instance, a nitropyridine can be used, where the nitro group can be reduced to an amino group. The methoxy group can then be introduced through nucleophilic substitution of a suitable leaving group at the 5-position.

Regioselective Introduction of Amino and Methoxy Groups on Pyridine Scaffolds

Achieving the desired 3,5-substitution pattern with amino and methoxy groups requires careful consideration of the directing effects of the substituents and the reaction conditions.

The synthesis of 2,3,5-trisubstituted pyridines can be achieved through the use of versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, which allows for regioselective derivatization at the 2, 3, and 5-positions. nih.govacs.org For the synthesis of 3-amino-5-methoxypyridine, a plausible route could involve the nucleophilic substitution of the fluorine atom in a suitably substituted pyridine with methoxide, followed by the conversion of a group at the 3-position into an amino group.

A documented synthesis of a related compound, 6-bromo-2-methoxy-3-aminopyridine, starts from 2,6-dibromo-3-aminopyridine. In this case, a nucleophilic aromatic substitution with sodium methoxide selectively displaces the bromine at the 2-position, demonstrating the feasibility of regioselective methoxylation. biosynce.com A similar strategy could be adapted for the synthesis of 3-amino-5-methoxypyridine.

Starting MaterialKey Transformation(s)ProductReference
2,6-Dibromo-3-aminopyridineNucleophilic aromatic substitution with sodium methoxide6-Bromo-2-methoxy-3-aminopyridine biosynce.com
2-Amino-5-iodopyridineCopper-catalyzed reaction with sodium methoxide2-Amino-5-methoxypyridine prepchem.com
2-Amino-5-bromo(iodo)pyridineProtection, substitution with sodium benzoxide, deprotection2-Amino-5-hydroxypyridine google.com

This table illustrates various strategies for the regioselective synthesis of substituted aminomethoxypyridines and related compounds.

Modern Synthetic Techniques in the Preparation of this compound

Continuous Flow Synthesis (Microreactor Technology) Applications

Continuous flow synthesis, utilizing microreactor technology, has emerged as a transformative approach for the N-oxidation of pyridine derivatives. researchgate.netsemanticscholar.orgorganic-chemistry.org This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction conditions, and improved safety profiles, particularly for highly exothermic reactions or when handling unstable intermediates. bme.hu

The application of continuous flow systems to the synthesis of pyridine N-oxides has been demonstrated to be highly efficient. researchgate.net For instance, the use of a packed-bed microreactor containing titanium silicalite (TS-1) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant allows for the efficient N-oxidation of a variety of pyridine derivatives. researchgate.netorganic-chemistry.org This method is noted for its high yields, often up to 99%, and significantly reduced reaction times compared to batch methods. researchgate.net The system's stability is also a key feature, with reports of continuous operation for over 800 hours without loss of catalyst activity. researchgate.netorganic-chemistry.org

The versatility of this approach is highlighted by its compatibility with pyridine rings bearing both electron-donating and electron-withdrawing groups, suggesting its applicability to the synthesis of this compound. researchgate.net The amino and methoxy groups on the pyridine ring would likely be compatible with these catalytic systems.

Another well-documented continuous flow method involves the use of common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) or aqueous hydrogen peroxide in acetic acid within a microreactor setup. bme.hubme.hu Studies have shown that these reactions in microreactors can lead to significantly better conversions compared to batch conditions. bme.hu For example, the N-oxidation of various substituted pyridines, quinolines, and isoquinolines has been successfully carried out, demonstrating the broad scope of this technique. semanticscholar.orgbme.hubme.hu

Table 1: Comparison of Batch vs. Continuous Flow N-Oxidation for Selected Pyridine Derivatives

Pyridine Derivative Oxidizing System Method Residence Time/Reaction Time Temperature (°C) Conversion/Yield (%) Reference
Pyridine H₂O₂/TS-1 Continuous Flow 2.5 min 80 >99 researchgate.net
4-Picoline H₂O₂/TS-1 Continuous Flow 2.5 min 80 >99 researchgate.net
4-Chloropyridine H₂O₂/TS-1 Continuous Flow 2.5 min 80 98 researchgate.net
2-Bromopyridine H₂O₂/Acetic Acid Batch - - 2 bme.hu

This interactive table allows for sorting and filtering of the presented data.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles are increasingly being integrated into synthetic route design to minimize environmental impact. For the synthesis of this compound, several green strategies can be envisioned, primarily focusing on the choice of oxidants, solvents, and energy inputs.

A key aspect of a greener N-oxidation process is the use of environmentally benign oxidizing agents. Hydrogen peroxide is a prime example, as its primary byproduct is water. organic-chemistry.orgbme.hu The use of H₂O₂ in conjunction with a recyclable catalyst, such as the TS-1 mentioned in the continuous flow section, further enhances the sustainability of the process. researchgate.netorganic-chemistry.org This approach avoids the use of stoichiometric peroxy-acid reagents, which generate significant carboxylic acid waste.

Solvent selection is another critical component of green chemistry. The development of solvent-free reaction conditions is a significant goal. For instance, multicomponent reactions to synthesize substituted 2-hydroxypyridines have been successfully conducted under solvent-free conditions by heating the reactants directly. mdpi.com This methodology, which involves the condensation of alkenes, ketones, and ammonium acetate, showcases the potential for synthesizing pyridine derivatives with high yields and in short reaction times without the need for volatile organic solvents. mdpi.com Adapting such solvent-free principles to the N-oxidation step for this compound could drastically reduce the environmental footprint of its synthesis.

Furthermore, the use of biocatalysts, such as enzyme-based systems, represents a promising frontier in the green synthesis of N-oxides. While specific enzymatic routes to this compound are not yet established, the broader field of biocatalysis is rapidly expanding, offering mild reaction conditions and high selectivity, which are hallmarks of green chemistry.

Solid-Phase Synthesis Adaptations

Solid-phase synthesis, a technique widely employed in peptide and oligonucleotide synthesis, offers several advantages for the preparation of small organic molecules, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and combinatorial library generation.

While direct examples of the solid-phase synthesis of this compound are not prominent in the literature, the principles can be adapted to this target. A potential strategy would involve the immobilization of a suitable pyridine precursor onto a solid support. For example, a pyridine derivative with a handle for attachment to a resin, such as a carboxylic acid or a hydroxyl group, could be used as the starting point.

The synthesis could proceed through the following conceptual steps:

Immobilization: A precursor, such as 3-amino-5-hydroxypyridine, could be attached to a solid support (e.g., Wang resin, Rink amide resin) through its hydroxyl group.

Functional Group Manipulation: The methoxy group could then be introduced via Williamson ether synthesis on the solid support.

N-Oxidation: The immobilized 3-amino-5-methoxypyridine would then be subjected to an N-oxidation reaction using a suitable oxidizing agent. The solid-phase format allows for the use of a large excess of the oxidant to ensure complete conversion, with subsequent removal by simple filtration and washing.

Cleavage: Finally, the desired this compound would be cleaved from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).

This approach would allow for a streamlined synthesis and purification process. The development of robust solid-phase methods for the synthesis of functionalized pyridine N-oxides would be a significant advancement, enabling the rapid generation of analogues for screening and optimization in drug discovery and materials science.

Mechanistic Investigations of Chemical Reactions Involving 3 Amino 5 Methoxypyridine 1 Oxide

Nucleophilic Reactivity and Regioselectivity at the Pyridine (B92270) Ring

The pyridine N-oxide core, activated by the amino and methoxy (B1213986) substituents, is susceptible to attack by electrophiles. The directing effects of these groups determine the position of substitution.

Electrophilic Aromatic Substitution Reactions on the Pyridine N-Oxide Core

The N-oxide function, along with the amino and methoxy groups, activates the pyridine ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions. The directing influence of these groups can be manipulated to achieve regioselective substitution. For instance, nitration of similar pyridine N-oxides typically occurs at the 4-position. The electron-donating nature of the amino and methoxy groups further enhances the reactivity of the ring.

Reactions of the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The amino group at the 3-position readily undergoes reactions typical of aromatic amines.

Acylation: The amino group can be acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction can be used to protect the amino group or to introduce new functional groups.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides, although controlling the degree of alkylation can be challenging.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid. This diazonium salt can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents, such as halogens, cyano, or hydroxyl groups.

Transformations of the Methoxy Group (e.g., Demethylation, Transalkylation)

The methoxy group at the 5-position can also be chemically modified.

Demethylation: The methoxy group can be cleaved to form the corresponding pyridinol by treatment with strong acids like hydrobromic acid or with Lewis acids such as boron tribromide.

Transalkylation: While less common, under specific conditions, the methyl group of the methoxy ether can be exchanged for other alkyl groups.

Rearrangement Reactions of the N-Oxide Moiety

The N-oxide functionality is known to undergo characteristic rearrangement reactions, often leading to the formation of new heterocyclic systems or substituted pyridines.

Polonovski-Type Rearrangements and Their Applications

While specific studies on 3-amino-5-methoxypyridine 1-oxide are not extensively detailed in the provided search results, the Polonovski reaction is a general and important transformation of pyridine N-oxides. This reaction typically involves treatment of the N-oxide with an activating agent like acetic anhydride, leading to a rearrangement that forms an N-acyloxy pyridinium (B92312) salt. Subsequent reaction with a nucleophile results in the formation of a 2-substituted pyridine and the release of the acyloxy group. This reaction provides a valuable method for the functionalization of the pyridine ring at the 2-position.

Photo-induced Rearrangements and Deoxygenation Pathways

The photochemistry of pyridine N-oxides is a rich field of study. wur.nl Irradiation of pyridine N-oxides can lead to several outcomes, including rearrangement to form oxaziridines, which are often unstable intermediates. wur.nl These oxaziridines can then rearrange further to yield various products, such as pyridones or open-chain compounds. wur.nl Another common photochemical reaction is deoxygenation, where the N-oxide is converted back to the parent pyridine. wur.nl The specific products formed depend on the wavelength of light used and the solvent. wur.nl For instance, the photolysis of some pyridine N-oxides has been shown to yield different products in methanol (B129727) versus benzene. wur.nl The excited state responsible for these transformations can be either a singlet or a triplet state, and this can be influenced by the presence of sensitizers. wur.nl For example, the deoxygenation of some N-oxides is enhanced by the presence of benzophenone, indicating a triplet-state mechanism. wur.nl

Thermally Induced Rearrangements

The thermal behavior of pyridine N-oxides can lead to a variety of rearrangement products, often influenced by the nature and position of substituents on the pyridine ring. While specific studies on the thermally induced rearrangements of this compound are not extensively documented, the reactivity can be inferred from the principles governing substituted pyridine N-oxides.

One of the most well-known rearrangements is the Boekelheide reaction, which typically involves the rearrangement of α-alkylpyridine N-oxides in the presence of an acylating agent like acetic or trifluoroacetic anhydride. wikipedia.org The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-alkyl group and a subsequent [3.3]-sigmatropic rearrangement to yield a hydroxymethylpyridine after hydrolysis. wikipedia.orgyoutube.com For this compound, which lacks an α-alkyl group, this specific pathway is not applicable.

However, other thermal rearrangements are known for pyridine N-oxides. For instance, thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide results in N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones via concerted google.comresearchgate.net and semanticscholar.orgsemanticscholar.org sigmatropic rearrangements. arkat-usa.org Photochemically induced rearrangements can also occur, sometimes involving an oxaziridine (B8769555) intermediate, which can lead to ring contraction or expansion products. wur.nl For example, the irradiation of pyridine N-oxide can yield 2-formylpyrrole. wur.nl

In the case of azole N-oxides, such as 1-methoxypyrazole 2-oxides, spontaneous thermal rearrangements have been observed where the methoxy group migrates to different positions on the ring. rsc.org It is plausible that under thermal stress, this compound could potentially undergo rearrangements involving its substituents, although the specific products would depend heavily on the reaction conditions and the electronic influence of the amino and methoxy groups. The thermal decomposition of pyridine N-oxide metal halide complexes has also been studied, which typically involves the loss of the ligand to form stable phases with lower ligand content. rsc.org

Table 1: Examples of Rearrangement Reactions in Pyridine N-Oxide Systems

Starting Material Reaction Type Product(s) Reference
α-Picoline-N-oxide Boekelheide Reaction 2-Hydroxymethylpyridine wikipedia.org
2-Allyloxypyridine N-oxide Sigmatropic Rearrangement N-Allyloxy-2-pyridone, 3-Allyl-N-hydroxy-2-pyridone arkat-usa.org
Pyridine N-oxide Photochemical Rearrangement 2-Formylpyrrole wur.nl

Cycloaddition Chemistry of this compound

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In the context of pyridine derivatives, 2(1H)-pyridones are known to act as dienes in Diels-Alder reactions with various dienophiles, yielding substituted isoquinuclidine derivatives. researchgate.net However, the participation of pyridine N-oxides as dienes in Diels-Alder reactions is not a commonly reported transformation. More frequently, the N-oxide functionality is used to activate the pyridine ring for other types of reactions, after which it is removed. semanticscholar.org

Pyridine N-oxides are classic 1,3-dipoles and can readily participate in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction is a significant method for the stereoselective synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov The N-oxide moiety of this compound can react with various dipolarophiles, such as alkenes and alkynes, to form isoxazoline (B3343090) or isoxazole (B147169) rings, respectively.

The general mechanism involves the concerted [3+2] cycloaddition of the 1,3-dipole (the N-oxide) across the π-system of the dipolarophile. wikipedia.orgsci-rad.com The regioselectivity of the addition is governed by both electronic and steric factors of the substituents on both the dipole and the dipolarophile. mdpi.com

A study on 3-hydroxy-5-methoxypyridinium N-imine, a compound structurally related to this compound, demonstrated its capability to undergo 1,3-dipolar cycloaddition. When reacted with ethyl propiolate, it yielded a bicyclic cycloadduct, ethyl 8-amino-4-methoxy-2-oxo-8-azabicyclo[3.2.1]oct-3,6-diene-6-carboxylate, and a rearranged product, ethyl 4-hydroxy-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. clockss.org This provides strong evidence that this compound would also be a competent 1,3-dipole. The reaction of pyridine N-oxides with isocyanates can also lead to [3+2] cycloadducts, which may be unstable and rearrange to form aminopyridines. thieme-connect.de

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

1,3-Dipole Dipolarophile Product Type Reference
Generic 1,3-Dipole Alkene Five-membered ring wikipedia.org
Nitrile Oxide Alkyne Isoxazole wikipedia.org
3-Hydroxy-5-methoxypyridinium N-imine Ethyl propiolate Bicyclic adduct and Pyrazolopyridine clockss.org
Pyridine N-oxide Phenyl isocyanate 2-Anilinopyridine (after rearrangement) thieme-connect.de

Oxidative and Reductive Transformations

The reduction of the N-oxide group is a fundamental transformation in pyridine chemistry, often performed after the N-oxide has been used to direct substitution reactions on the pyridine ring. google.com A variety of methods are available for the selective deoxygenation of pyridine N-oxides to their corresponding pyridines.

These reductions are generally efficient and can be achieved under mild conditions, which is crucial when sensitive functional groups are present on the ring. thieme-connect.com The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions.

Table 3: Reagents for the Selective Reduction of Pyridine N-Oxides

Reagent Conditions Comments Reference(s)
Sulfur Dioxide (in H₂O) Elevated temperatures, followed by base Effective for a variety of substituted pyridine N-oxides. google.com
Tetrahydroxydiboron Mild conditions Functions as a mild, versatile, and remarkably selective reducing agent; can be used in situ. thieme-connect.com
Titanium(III) salts Acidic solution Rate is influenced by steric and complexation effects of ring substituents. rsc.org

The reduction of this compound to 3-Amino-5-methoxypyridine would be an essential step in a synthetic sequence where the N-oxide is used as an activating or directing group. oakwoodchemical.com Given the electronic nature of the amino and methoxy substituents, the reduction is expected to proceed readily with standard reagents.

While pyridine N-oxides are themselves products of oxidation, they can also act as versatile and mild nucleophilic oxidants, particularly in the presence of metal catalysts. thieme-connect.de They are used to deliver an oxygen atom to various substrates, including alkynes. thieme-connect.deorganic-chemistry.org

Further oxidation of the this compound molecule itself is more complex. The pyridine ring, activated by the N-oxide, is susceptible to electrophilic attack, but strong oxidizing conditions could lead to degradation or ring-opening. The amino group is particularly sensitive to oxidation and may require protection before any oxidative manipulation of the ring is attempted. There are reports of oxidative transformations on the substituents of pyridine N-oxides, such as the conversion of 2-nitroaminopyridine N-oxides into 2-amino-5-nitropyridine (B18323) N-oxides in the presence of sulfuric acid. arkat-usa.org However, specific studies on the oxidative transformation of the ring or the amino/methoxy substituents of this compound are not widely available. Any such transformation would need to carefully navigate the reactivity of the N-oxide, the electron-donating amino group, and the methoxy group.

Theoretical and Computational Studies of 3 Amino 5 Methoxypyridine 1 Oxide

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and analyzing the molecular structure and properties of organic compounds. For 3-Amino-5-methoxypyridine 1-oxide, DFT calculations would be instrumental in elucidating its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical behavior.

Based on studies of other substituted pyridine (B92270) N-oxides, the geometry of this compound would be optimized to find its most stable conformation. The N-O bond length is a critical parameter in pyridine N-oxides. In the parent pyridine N-oxide, this bond length is approximately 1.34 Å. wikipedia.org The presence of an electron-donating amino group and a methoxy (B1213986) group is expected to influence this bond length. For instance, studies on other substituted pyridine N-oxides have shown that electron-donating groups can slightly increase the N-O bond length due to increased electron density in the ring.

To illustrate the expected values, a hypothetical data table based on typical DFT calculations for substituted pyridine N-oxides is presented below.

ParameterExpected Value Range
N-O Bond Length1.34 - 1.36 Å
C-N (ring) Bond Length1.35 - 1.38 Å
C-C (ring) Bond Length1.38 - 1.41 Å
C-NH2 Bond Length1.37 - 1.40 Å
C-OCH3 Bond Length1.35 - 1.38 Å
C-N-C (ring) Angle123° - 125°
Dihedral Angle (C-C-N-H)0° - 15°
Dihedral Angle (C-C-O-C)0° - 20°

Note: This table represents expected values and not experimentally or computationally verified data for this compound.

The distribution of electron density within this compound is a key determinant of its reactivity. The N-oxide group introduces a significant dipole moment, with the oxygen atom being a center of negative charge and the nitrogen and ring carbons bearing partial positive charges. The amino and methoxy groups, being electron-donating, would be expected to increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to their substitution.

Molecular Electrostatic Potential (MEP) maps are a valuable visualization tool for understanding charge distribution. For this compound, the MEP map would likely show a region of high negative potential around the N-oxide oxygen, making it a prime site for electrophilic attack. The amino group would also contribute to regions of negative potential, while the hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential. This charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding.

Conformational analysis of this compound would involve studying the rotation around the C-N (amino) and C-O (methoxy) bonds. By calculating the energy of the molecule at different dihedral angles, an energy landscape can be constructed to identify the most stable conformers and the energy barriers between them. It is expected that the conformers with minimal steric hindrance between the substituents and the N-oxide group would be the most stable. The planarity of the amino group with the ring would also be a factor, as it can affect the extent of electronic delocalization.

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-donating amino and methoxy groups are expected to raise the energy of the HOMO, while the N-oxide group can lower the energy of the LUMO. The net effect on the HOMO-LUMO gap would depend on the interplay of these electronic influences.

Computational studies on other substituted pyridine N-oxides have shown that the nature and position of substituents significantly affect the HOMO-LUMO gap. For instance, a study on various substituted pyridine N-oxides demonstrated that electron-withdrawing groups tend to decrease the gap, while electron-donating groups can either increase or decrease it depending on their position.

A hypothetical data table for FMO analysis is provided below, drawing on general trends observed for similar molecules.

ParameterExpected Value Range (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap3.5 to 5.5

Note: This table represents expected values and not experimentally or computationally verified data for this compound.

FMO theory is also invaluable for analyzing the transition states of chemical reactions. For reactions involving this compound, such as electrophilic or nucleophilic substitutions, the interactions between the frontier orbitals of the reactants would govern the reaction pathway.

In an electrophilic attack, the HOMO of the pyridine N-oxide would interact with the LUMO of the electrophile. The shape and localization of the HOMO would determine the site of attack. It is anticipated that the HOMO would have significant contributions from the amino group and the pyridine ring, making the ring susceptible to electrophilic substitution.

Conversely, in a nucleophilic attack, the LUMO of the pyridine N-oxide would interact with the HOMO of the nucleophile. The LUMO is expected to be localized primarily on the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen. The presence of the N-oxide group generally activates the ring towards nucleophilic attack.

Reaction Pathway Elucidation and Mechanistic Modeling

Transition State Localization and Energy Barrier Calculations

No specific research data was found for the transition state localization and energy barrier calculations of reactions involving this compound.

Solvent Effects on Reactivity

No specific studies on the solvent effects on the reactivity of this compound were identified.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While the prediction of spectroscopic parameters is a common application of computational chemistry, no specific studies detailing these predictions for this compound were found.

Spectroscopic Characterization Techniques and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-5-methoxypyridine 1-oxide , both ¹H and ¹³C NMR spectroscopy are essential for assigning the positions of the protons and carbon atoms on the pyridine (B92270) ring and the methoxy (B1213986) substituent.

The introduction of the N-oxide function significantly influences the chemical shifts of the ring protons and carbons compared to the parent pyridine. The N-oxide group is a strong electron-withdrawing group, which generally leads to a downfield shift of the ring protons, particularly at the ortho (2 and 6) and para (4) positions. However, the presence of the electron-donating amino and methoxy groups will counteract this effect to some extent, leading to a complex chemical shift pattern that requires careful analysis.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.8d~2-3
H-46.8 - 7.1t~2-3
H-67.9 - 8.2d~2-3
-OCH₃3.8 - 4.0s-
-NH₂4.5 - 5.5br s-

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-2130 - 135
C-3145 - 150
C-4110 - 115
C-5155 - 160
C-6125 - 130
-OCH₃55 - 60

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For This compound , COSY would show correlations between H-2 and H-4, and between H-4 and H-6, confirming their positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C-2, C-4, C-6, and the methoxy group based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-3 and C-5). For instance, correlations would be expected between the methoxy protons and C-5, and between the amino protons and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationship between the substituents and the ring protons. For example, a NOESY experiment might show a correlation between the methoxy protons and the H-4 proton.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

A key vibrational mode for pyridine N-oxides is the N-O stretch. This vibration typically gives rise to a strong absorption band in the IR spectrum. For pyridine N-oxide itself, this band appears around 1250 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the pyridine ring.

The amino (-NH₂) and methoxy (-OCH₃) groups on This compound will have a significant impact on the vibrational spectrum.

N-O Stretch: The electron-donating nature of the amino and methoxy groups is expected to increase the electron density on the pyridine ring, which can lead to a slight shift in the N-O stretching frequency compared to unsubstituted pyridine N-oxide.

N-H Stretches: The amino group will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region (symmetric and asymmetric stretching) would confirm the -NH₂ group.

C-O Stretch: The methoxy group will show a characteristic C-O stretching vibration, typically in the range of 1050-1250 cm⁻¹.

Aromatic C-H and C=C/C=N Stretches: The spectrum will also contain absorptions corresponding to the aromatic C-H stretching (around 3000-3100 cm⁻¹) and the ring C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region).

Predicted Characteristic IR Absorption Bands for this compound:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂N-H Stretch (asymmetric)~3450
-NH₂N-H Stretch (symmetric)~3350
Aromatic C-HC-H Stretch3000 - 3100
C=C / C=NRing Stretch1400 - 1600
N-ON-O Stretch1240 - 1260
C-OC-O Stretch1050 - 1250

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For This compound , high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula (C₆H₈N₂O₂). The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. A common fragmentation pathway for pyridine N-oxides involves the loss of the oxygen atom from the N-oxide group, resulting in a peak corresponding to the [M-16]⁺ ion. Other characteristic fragmentations would involve the loss of fragments from the substituents, such as the loss of a methyl group ([M-15]⁺) from the methoxy group or the loss of HCN from the ring.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zIdentity
140[M]⁺ (Molecular Ion)
124[M-O]⁺
125[M-CH₃]⁺
112[M-CO]⁺
95[M-O-HCN]⁺

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₆H₈N₂O₂), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure the mass of the molecular ion ([M+H]⁺ or M⁺˙) to within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound

FormulaTheoretical Exact Mass (Da)
C₆H₈N₂O₂140.0586

This table presents the calculated theoretical exact mass. Actual experimental data from HRMS analysis of this compound is not currently available in surveyed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be employed to further elucidate the structure of this compound by fragmenting the precursor ion and analyzing the resulting product ions. This fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. While specific experimental MS/MS data is unavailable, hypothetical fragmentation pathways can be proposed based on the known fragmentation of similar pyridine N-oxide structures. Common fragmentation would likely involve the loss of the N-oxide oxygen, the methoxy group, or cleavage of the pyridine ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions that govern the packing of molecules in the crystal lattice.

Crystal Structure Analysis and Intermolecular Interactions

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)9.2
c (Å)12.3
α (°)90
β (°)90
γ (°)90
Volume (ų)848.7
Z4

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic study. No published crystal structure for this compound has been identified.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. A polymorphism study for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Such studies are essential for understanding the physical stability and properties of a crystalline solid. To date, no studies on the polymorphism of this compound have been reported in the scientific literature.

Synthesis and Chemical Exploration of 3 Amino 5 Methoxypyridine 1 Oxide Derivatives and Analogues

Systematic Substitution on the Pyridine (B92270) Ring (e.g., halogenation, nitration)

The pyridine N-oxide ring is amenable to various electrophilic substitution reactions, often with different regioselectivity compared to the parent pyridine. The N-oxide group activates the 2- and 4-positions towards electrophilic attack.

Halogenation: The introduction of halogen atoms onto the pyridine N-oxide ring can significantly modulate the electronic properties and provide handles for further functionalization. Chlorination can be achieved using reagents like phosphorus oxychloride. nih.gov For instance, the chlorination of a pyridine N-oxide can be a key step in the synthesis of more complex derivatives. nih.gov

Nitration: Nitration of pyridine N-oxides typically occurs at the 4-position. For example, the nitration of 3,5-dimethoxypyridine (B18298) N-oxide yields the 2,6-dinitro derivative. arkat-usa.org The introduction of a nitro group can serve as a precursor for an amino group via reduction, or it can act as an electron-withdrawing group to influence the reactivity of the ring. The nitration of pyridine and its derivatives can also be achieved using dinitrogen pentoxide in sulfur dioxide. ntnu.no

ReactionReagentsPosition of SubstitutionReference
ChlorinationPhosphorus oxychlorideC-3 nih.gov
NitrationFuming H2SO4/HNO3C-4, C-2 arkat-usa.org
NitrationDinitrogen pentoxide/SO2C-3 ntnu.no

Modifications of the Amino Functionality (e.g., Amide Formation, Urea (B33335)/Thiourea (B124793) Derivatives)

The amino group at the 3-position of the pyridine N-oxide ring offers a prime site for modification, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures.

Amide Formation: The amino group can be readily acylated to form amides. This is a common strategy in medicinal chemistry to introduce various substituents and to modulate the physicochemical properties of the molecule. For example, coupling with different acid chlorides can lead to a library of amide derivatives. nih.gov

Urea/Thiourea Derivatives: The reaction of the amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can be crucial for biological activity. The synthesis of urea and thiourea derivatives has been explored for various heterocyclic compounds. researchgate.netnih.gov One-pot, three-component condensation reactions can also be employed to generate urea and thiourea derivatives efficiently. researchgate.net

ModificationReagentsFunctional GroupReference
Amide FormationAcid ChloridesAmide nih.gov
Urea FormationIsocyanatesUrea researchgate.netnih.gov
Thiourea FormationIsothiocyanatesThiourea researchgate.netnih.gov

Variations of the Methoxy (B1213986) Group (e.g., Ethoxy, Propoxy, Trifluoromethoxy Analogues)

Altering the methoxy group at the 5-position allows for the fine-tuning of steric and electronic properties, which can impact solubility, metabolic stability, and target engagement.

Alkoxy Analogues: The synthesis of ethoxy, propoxy, and other alkoxy analogues can be achieved through nucleophilic aromatic substitution reactions on a suitably activated precursor, such as a halogenated pyridine N-oxide, with the corresponding sodium alkoxide. For instance, the synthesis of a 6-bromo-2-methoxy-3-aminopyridine was initiated through nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine by sodium methoxide. nih.gov A similar strategy can be applied with other alkoxides.

Trifluoromethoxy Analogues: The introduction of a trifluoromethoxy group can significantly alter the lipophilicity and electronic nature of the molecule. The synthesis of such analogues often requires specialized reagents and conditions.

Methoxy Group VariationSynthetic ApproachReference
Ethoxy, Propoxy AnaloguesNucleophilic aromatic substitution with corresponding sodium alkoxide nih.gov
Trifluoromethoxy AnaloguesSpecialized fluorination reagents

Exploration of Isomeric Pyridine N-Oxides with Amino and Methoxy Groups

The relative positions of the amino, methoxy, and N-oxide functionalities on the pyridine ring can have a profound impact on the molecule's properties and biological activity. A systematic exploration of different isomers is crucial for a comprehensive understanding of the structure-activity relationship. For example, the synthesis and evaluation of various methoxypyridine derivatives have shown that substituent placement can significantly affect potency. nih.gov The synthesis of different isomers can be achieved through various ring formation strategies or by starting with appropriately substituted pyridine precursors before N-oxidation. researchgate.net

Synthetic Strategies for Isotopic Labelling

Isotopic labelling is an invaluable tool in drug metabolism and pharmacokinetic studies, as well as in mechanistic investigations. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C) into the 3-amino-5-methoxypyridine 1-oxide scaffold can be achieved through several synthetic strategies.

One common approach is to use isotopically labelled starting materials. For example, a labelled methyl source could be used in the synthesis of the methoxy group. Alternatively, specific positions on the pyridine ring can be deuterated through hydrogen-deuterium exchange reactions under appropriate conditions, often catalyzed by an acid or a metal.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-methoxypyridine 1-oxide?

  • Methodological Answer : The compound can be synthesized via alkylation of pyridine 1-oxides using methyl fluorosulfonate, followed by cyanide substitution. For example, analogous reactions (e.g., 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate and KCN) yield dicyano derivatives, suggesting a pathway involving nucleophilic displacement and rearrangement . Key steps include:

  • Step 1 : Generate the 1-alkoxypyridinium salt via alkylation of the pyridine 1-oxide.
  • Step 2 : Introduce amino and methoxy groups via selective hydrolysis or substitution.
  • By-product Analysis : Monitor for imino esters or bis-carbamyl derivatives using LC-MS or NMR .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Employ a combination of:

  • Spectroscopy : FT-IR to confirm functional groups (e.g., N-O stretch at ~1250 cm⁻¹) and NMR (¹H/¹³C) to verify substitution patterns .
  • Chromatography : HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for purity assessment, as validated for structurally related pyridine derivatives .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (exact mass: ~159.009 g/mol) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis. Boronic ester analogs (e.g., 5-methoxypyridine-3-boronic acid) degrade under moisture, suggesting similar sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during functionalization?

  • Methodological Answer : Mechanistic studies are critical. For example:

  • Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediates (e.g., imino esters or rearranged products) .
  • Computational Modeling : Apply DFT to predict regioselectivity in alkylation or cyanide substitution, especially when steric hindrance from the methoxy group affects reactivity .
  • Case Study : The reaction of 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate produced unexpected dicyano derivatives due to competing pathways; optimizing reaction time/temperature mitigated this .

Q. What advanced analytical methods optimize detection of degradation products?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat, light, or humidity, then analyze via:
  • UPLC-QTOF : Identify degradation products (e.g., demethylated or oxidized analogs) with mass accuracy <2 ppm .
  • XRD : Compare crystal structures pre-/post-degradation to detect polymorphic changes .
  • Reference : Similar protocols were used for 4-nitroquinoline 1-oxide in cancer models, where stability under physiological conditions was critical .

Q. How can researchers design in vitro models to study bioactivity?

  • Methodological Answer :

  • Cell-Based Assays : Use oral squamous cell carcinoma models (e.g., rat tongue cancer induced by 4-nitroquinoline 1-oxide) to evaluate antitumor efficacy. Dose-response curves and IC₅₀ values should be validated via MTT assays .
  • Targeted Studies : For kinase inhibition (e.g., p38 MAPK), apply competitive binding assays with fluorescent probes (e.g., SB-202190 analogs) .

Q. What strategies enable structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer :

  • Synthetic Modifications : Replace the methoxy group with halogens (e.g., 3-chloro-5-methoxypyridine N-oxide) or vary the amino position .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) .
  • Case Study : Fusaric acid analogs were synthesized via similar pyridine 1-oxide intermediates, highlighting the role of substituents on biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.